molecular formula C8H13N5O B13528415 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide

3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide

Cat. No.: B13528415
M. Wt: 195.22 g/mol
InChI Key: DDOWIUGFHNBAEB-UHFFFAOYSA-N
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Description

3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using aminoguanidine hydrochloride and succinic anhydride.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act as an antimicrobial or anticancer agent due to its ability to interfere with biological pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting the function of the target molecule. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is unique due to the combination of the triazole ring and the cyclopropyl group. This combination enhances its reactivity and potential biological activities compared to simpler analogs .

Biological Activity

3-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C7H13N5OC_7H_{13}N_5O, with a molecular weight of 183.21 g/mol. The compound features a triazole ring substituted with an amino group and a cyclopropylpropanamide side chain.

PropertyValue
Molecular Formula C7H13N5O
Molecular Weight 183.21 g/mol
IUPAC Name This compound
Canonical SMILES CCNC(=O)CCN1C=NC(=N1)N

The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting imidazoleglycerol-phosphate dehydratase (IGPD), an enzyme critical in the biosynthesis of histidine. By inhibiting this enzyme, the compound can disrupt histidine metabolism, which is essential for various biological processes.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens such as E. coli and Staphylococcus aureus has been documented, showcasing its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Triazole derivatives are known to exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The compound demonstrated significant inhibition against Candida albicans with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .

Evaluation in Cancer Research

A separate study focused on the anticancer activity of triazole derivatives revealed that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF7). This suggests a promising avenue for further development in cancer therapeutics .

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through several pathways involving nucleophilic substitution reactions. Industrially, it is synthesized using optimized reaction conditions to ensure high yield and purity. The compound's unique structure allows it to be utilized as a building block for more complex molecules in pharmaceutical development .

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide

InChI

InChI=1S/C8H13N5O/c9-8-10-5-13(12-8)4-3-7(14)11-6-1-2-6/h5-6H,1-4H2,(H2,9,12)(H,11,14)

InChI Key

DDOWIUGFHNBAEB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCN2C=NC(=N2)N

Origin of Product

United States

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